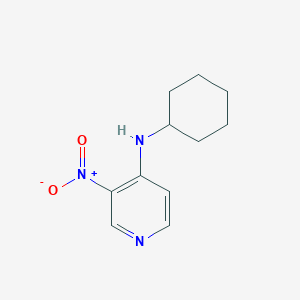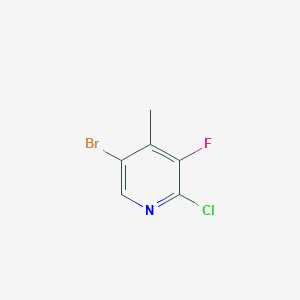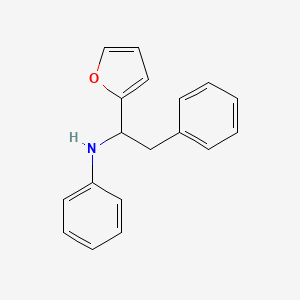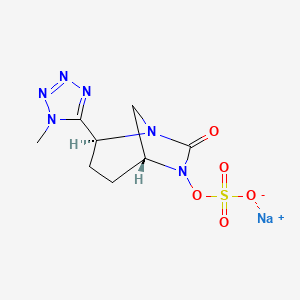
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with bromine, chlorine, and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine can be achieved through a multi-step process involving several key reactions:
Chlorination: The chlorination of the pyridine ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the N-methylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenol: Similar in structure but lacks the pyridine ring and chlorine substitution.
6-Chloro-2-methylpyridine: Similar pyridine ring structure but lacks the bromine substitution.
Uniqueness
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine is unique due to the combination of bromine, chlorine, and N-methylamine substitutions on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
825643-60-5 |
|---|---|
Molekularformel |
C12H10BrClN2 |
Molekulargewicht |
297.58 g/mol |
IUPAC-Name |
4-(2-bromophenyl)-6-chloro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10BrClN2/c1-15-11-7-16-12(14)6-9(11)8-4-2-3-5-10(8)13/h2-7,15H,1H3 |
InChI-Schlüssel |
YXMUCYSVRDXQBL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CN=C(C=C1C2=CC=CC=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
